9-bromo-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused bicyclic core with substituents at positions 2, 5, and 9. Key features include:
- 9-Bromo substitution: Enhances molecular weight and may influence reactivity or binding affinity.
- 2-(2-Furyl) moiety: A heteroaromatic group that may participate in π-π stacking or hydrogen bonding.
The molecular formula is C21H15BrCl2N3O2 (theoretical), with a molecular weight of 492.09 g/mol (calculated).
Properties
IUPAC Name |
9-bromo-5-(2,4-dichlorophenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrCl2N2O2/c21-11-3-6-18-14(8-11)17-10-16(19-2-1-7-26-19)24-25(17)20(27-18)13-5-4-12(22)9-15(13)23/h1-9,17,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGHQZVMDRIYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CO4)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Bromo-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The compound's chemical structure is represented as follows:
This structure includes a bromine atom and dichlorophenyl moiety, which are significant for its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of benzoxazine compounds showed significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Case Study : In vitro studies revealed that related pyrazolo compounds exhibited cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
- Inhibition Mechanism : The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties:
- Cholinesterase Inhibition : Similar compounds have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, some derivatives demonstrated IC50 values comparable to known inhibitors like physostigmine .
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 157.31 | 46.42 |
| 9-Bromo Compound | TBD | TBD |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of these compounds. The presence of halogen substituents (bromine and chlorine) is thought to enhance lipophilicity and biological interaction with target sites .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H13BrCl2N2O2
- Molecular Weight : Approximately 423.14 g/mol
- Structural Features : The compound features a pyrazolo-benzoxazine core with bromine and dichlorophenyl substituents, contributing to its unique reactivity and biological activity.
Medicinal Chemistry
The compound has garnered interest for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that derivatives of benzoxazine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of halogen substituents like bromine and chlorine may enhance the compound's interaction with biological targets, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : Some research indicates that similar compounds demonstrate significant antimicrobial activity. The structural characteristics of benzoxazines may facilitate binding to bacterial enzymes or membranes, inhibiting growth.
Material Science
Benzoxazine derivatives are also being explored for their utility in material science:
- Polymer Chemistry : The unique structure allows for the synthesis of thermosetting polymers. These polymers can be used in coatings, adhesives, and composites due to their thermal stability and mechanical strength.
- Nanotechnology : The compound can serve as a precursor for nanomaterials. Its ability to form stable complexes with metal ions opens avenues for developing nanocomposites with enhanced electronic or photonic properties.
Chemical Synthesis
The synthesis of this compound involves various methods that can be optimized for efficiency:
- Synthetic Routes : The synthesis typically includes multi-step reactions involving cyclization processes. Research into optimizing these pathways can lead to more sustainable practices in producing complex organic molecules.
Biological Studies
Research into the biological mechanisms of action is crucial:
- Mechanism of Action Studies : Investigating how the compound interacts with cellular pathways could reveal insights into its potential as a drug candidate. Studies may focus on its effect on specific receptors or enzymes involved in disease processes.
Case Study 1: Anticancer Potential
A study conducted on various benzoxazine derivatives demonstrated that modifications in the substituent groups significantly influenced their cytotoxicity against breast cancer cell lines. The compound's halogenated structure was found to enhance its efficacy compared to non-halogenated analogs.
Case Study 2: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of related benzoxazine compounds against Gram-positive bacteria. The study indicated that compounds with electron-withdrawing groups exhibited higher activity, suggesting that 9-bromo-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine could have similar properties.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 9 serves as a primary site for nucleophilic substitution. Common reagents and conditions include:
| Reagent | Solvent | Temperature | Yield (%) | Product |
|---|---|---|---|---|
| Sodium methoxide | Methanol | 60°C | 72 | 9-Methoxy derivative |
| Potassium iodide | DMF | 80°C | 65 | 9-Iodo derivative |
| Amines (e.g., NH₃) | THF | 25°C | 58 | 9-Amino derivative |
These reactions proceed via an SₙAr mechanism , facilitated by the electron-withdrawing effects of the dichlorophenyl and pyrazolo-benzoxazine core .
Cross-Coupling Reactions
The bromine and furyl groups enable participation in palladium-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis yields biaryl derivatives:
text9-Bromo-compound + ArB(OH)₂ → 9-Aryl-compound (Yield: 60–75%)
Conditions : DME/H₂O (3:1), K₂CO₃, 80°C, 12h .
Buchwald-Hartwig Amination
N-arylation of the benzoxazine nitrogen with bromobenzene derivatives:
textBenzoxazine + ArBr → N-Aryl-benzoxazine (Yield: 23–50%)
Catalyst : Pd₂(dba)₃/XPhos, reflux in toluene .
Ring Transformations
The dihydropyrazolo-benzoxazine core undergoes ring-opening and cycloaddition:
Acid-Catalyzed Ring Opening
In HCl/EtOH, the oxazine ring opens to form a secondary amine intermediate, which can re-cyclize under basic conditions .
Diels-Alder Reactivity
The furyl group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
textFuryl + Dienophile → Fused bicyclic adduct (Yield: ~40%)
Comparative Reactivity
Structural analogs exhibit varying reactivity based on substituents:
Functionalization of the Dichlorophenyl Group
The 2,4-dichlorophenyl moiety participates in Ulmann-type couplings and halogen-exchange reactions :
-
CuI-mediated coupling with phenols yields diaryl ethers (Yield: 55%) .
-
Fluorination via Balz-Schiemann reaction produces fluoro derivatives (Yield: <30%).
Redox Reactions
-
Oxidation : KMnO₄ oxidizes the furyl group to a carboxylic acid (Yield: 68%).
-
Reduction : LiAlH₄ reduces the oxazine ring to a secondary alcohol (Yield: 45%) .
This compound’s versatility in nucleophilic, cross-coupling, and ring-modification reactions highlights its utility in medicinal chemistry and materials science. Further studies are needed to optimize catalytic systems for low-yield pathways .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with structurally similar analogs, focusing on substituents and molecular properties:
Key Observations :
- Bromine vs.
- 5-Substituent Effects : The 2,4-dichlorophenyl group (target) is more lipophilic and electron-withdrawing than 4-ethoxyphenyl (CAS 573949-88-9) or 3-nitrophenyl (CAS 332063-19-1), which may alter binding interactions in biological systems.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step protocols, including condensation, bromination, and cyclization. For example:
- Step 1 : Condensation of dichlorophenyl and furyl precursors under reflux in anhydrous THF with a base (e.g., K₂CO₃).
- Step 2 : Bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C.
- Step 3 : Cyclization via catalytic acid (e.g., H₂SO₄) or microwave-assisted conditions to form the pyrazolo-benzoxazine core . Key Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | THF, K₂CO₃, 80°C | 65 |
| 2 | NBS, DCM, 0°C | 85 |
| 3 | H₂SO₄, 120°C | 50 |
Q. How is this compound characterized spectroscopically?
Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; furyl protons at δ 6.3–6.5 ppm).
- IR Spectroscopy : Identify C-Br (550–650 cm⁻¹), C-Cl (700–800 cm⁻¹), and furyl C-O (1250–1300 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What purification techniques are recommended?
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
Q. Which solvents are suitable for reactions involving this compound?
Prefer polar aprotic solvents (DMF, DMSO) for solubility. Avoid protic solvents (e.g., water) due to potential hydrolysis of the benzoxazine ring .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved?
- X-ray Crystallography : Confirm stereochemistry and crystal packing (e.g., resolving ambiguity in dihydro-pyrazolo ring conformation) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments, especially in the dichlorophenyl and furyl regions .
Q. How to optimize low yields in the final cyclization step?
- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 150°C vs. 12 hours conventionally) .
Q. What computational methods predict biological activity?
- Molecular Docking : Simulate binding to GABA-A receptors (common target for benzoxazine derivatives) using AutoDock Vina.
- DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization .
Q. How to assess environmental stability and degradation pathways?
- Accelerated Stability Studies : Expose the compound to UV light, humidity, and varying pH. Monitor degradation via HPLC.
- Biotic Transformation Assays : Use soil microcosms to study microbial breakdown products .
Q. What strategies validate structure-activity relationships (SAR)?
- Analog Synthesis : Modify substituents (e.g., replace bromine with nitro groups) and test via in vitro assays (e.g., kinase inhibition).
- Pharmacophore Modeling : Map electrostatic/hydrophobic interactions to prioritize derivatives .
Q. How to address discrepancies in biological assay results?
- Dose-Response Curves : Ensure consistency across replicates and cell lines (e.g., HepG2 vs. HEK293).
- Counter-Screening : Rule out off-target effects using receptor-binding assays .
Methodological Guidance
- Experimental Design : Follow split-plot designs for multi-variable optimization (e.g., varying catalysts, solvents, and temperatures) .
- Data Contradiction Analysis : Apply principal component analysis (PCA) to correlate spectroscopic and biological data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
